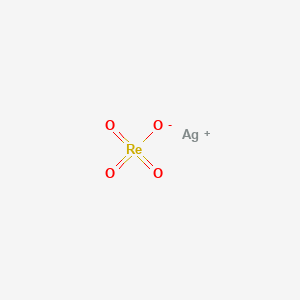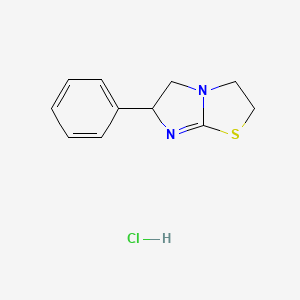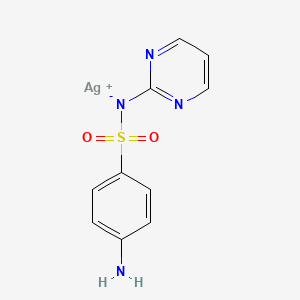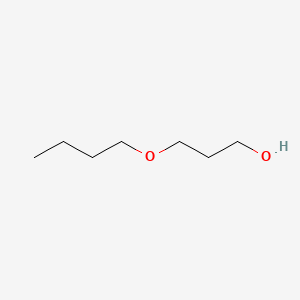
AMINOPROPYL TERMINATED POLYDIMETHYLSILOXANE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminopropyl terminated polydimethylsiloxane is a type of organosilicon compound that features a polydimethylsiloxane backbone terminated with aminopropyl groups. This compound is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity . It is widely used in various industrial applications due to its versatility and effectiveness.
准备方法
Synthetic Routes and Reaction Conditions
Aminopropyl terminated polydimethylsiloxane can be synthesized through several methods. One common approach involves the reaction of polydimethylsiloxane with aminopropyltriethoxysilane. This reaction typically occurs under controlled conditions, including specific temperatures and the presence of catalysts . Another method involves the ring-opening polymerization of cyclic siloxanes followed by end-capping with aminopropyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The process may include steps such as heating, solvent addition, and purification to ensure the final product meets the desired specifications .
化学反应分析
Types of Reactions
Aminopropyl terminated polydimethylsiloxane undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: These reactions can occur with other silanes or siloxanes to form cross-linked networks.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silanes, isocyanates, and epoxides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include cross-linked siloxane networks, polyureas, and polyurethanes. These products are valued for their enhanced mechanical and thermal properties .
科学研究应用
Aminopropyl terminated polydimethylsiloxane has a wide range of scientific research applications:
作用机制
The mechanism of action of aminopropyl terminated polydimethylsiloxane involves its ability to form strong bonds with various substrates through its aminopropyl groups. These groups can interact with other molecules via hydrogen bonding, covalent bonding, and electrostatic interactions. This compound’s unique structure allows it to enhance the mechanical and thermal properties of the materials it is incorporated into .
相似化合物的比较
Similar Compounds
Bis(3-aminopropyl) terminated polydimethylsiloxane: This compound has two aminopropyl groups at each end of the polydimethylsiloxane chain.
Aminoalkylsiloxanes: These compounds feature aminoalkyl groups attached to the siloxane backbone.
Uniqueness
Aminopropyl terminated polydimethylsiloxane is unique due to its specific functionalization with aminopropyl groups, which provides it with distinct reactivity and compatibility with various substrates. This makes it particularly valuable in applications requiring strong adhesion and enhanced mechanical properties .
属性
IUPAC Name |
dimethyl(oxo)silane;3-[hydroxy(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NOSi.C2H6OSi/c1-8(2,7)5-3-4-6;1-4(2)3/h7H,3-6H2,1-2H3;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVFZZVBTQSOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(CCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)
![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)





